molecular formula C27H27ClN10O4S2 B1219756 Diucomb CAS No. 63764-56-7

Diucomb

Cat. No.: B1219756
CAS No.: 63764-56-7
M. Wt: 655.2 g/mol
InChI Key: PPEIWEFBEQYYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diucomb is a combination diuretic therapy containing Bemetizide (a thiazide-like diuretic) and Triamterene (a potassium-sparing diuretic) . It is formulated as an oral dragee, primarily indicated for managing hypertension and edema by promoting sodium and water excretion while mitigating potassium loss . Bemetizide inhibits sodium reabsorption in the distal convoluted tubule, whereas Triamterene blocks epithelial sodium channels in the collecting ducts . This dual mechanism reduces the risk of hypokalemia, a common side effect of thiazide monotherapy .

Properties

CAS No.

63764-56-7

Molecular Formula

C27H27ClN10O4S2

Molecular Weight

655.2 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine

InChI

InChI=1S/C15H16ClN3O4S2.C12H11N7/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h2-9,15,18-19H,1H3,(H2,17,20,21);1-5H,(H6,13,14,15,17,18,19)

InChI Key

PPEIWEFBEQYYSC-UHFFFAOYSA-N

SMILES

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Canonical SMILES

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Synonyms

Diucomb
hypertane

Origin of Product

United States

Comparison with Similar Compounds

Bemetizide vs. Other Thiazide Diuretics

Bemetizide shares structural similarities with hydrochlorothiazide (HCTZ) and bendroflumethiazide, belonging to the sulfonamide-derived thiazide class. Key differences include:

  • Scaffold Modifications : Bemetizide features a benzothiadiazine ring with a methyl group substitution, enhancing its lipophilicity and duration of action compared to HCTZ .
  • 2D Similarity : PubChem's "Similar Compounds" tool identifies Chlorthalidone (CID 2732) as a close structural analogue (85% Tanimoto similarity), differing in the absence of a sulfonamide group .

Triamterene vs. Other Potassium-Sparing Diuretics

Triamterene is structurally distinct from aldosterone antagonists like spironolactone but shares functional similarity with Amiloride:

  • 3D Conformers : PubChem's "Similar Conformers" analysis shows Triamterene (CID 5546) and Amiloride (CID 16231) share 78% shape similarity, critical for binding to renal epithelial sodium channels .
  • Functional Groups: Triamterene’s pteridine ring contrasts with Amiloride’s pyrazinoyl-guanidine structure, influencing pharmacokinetic profiles .

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight LD50 (mg/kg, intramuscular) Key Structural Features
Bemetizide 327.42 100 Benzothiadiazine, methyl substitution
Hydrochlorothiazide 297.73 220 Sulfonamide, chlorobenzene ring
Triamterene 253.27 135 Pteridine ring, amino groups
Amiloride 229.66 56 Pyrazinoyl-guanidine

Data sourced from PubChem and pharmacological handbooks

Functional Comparison

Efficacy in Hypertension Management

  • Diucomb vs. HCTZ/Amiloride : In clinical settings, this compound demonstrates comparable blood pressure reduction to HCTZ/Amiloride combinations but with a lower incidence of hypokalemia (2.1% vs. 8.7%) due to Triamterene’s potassium-sparing effect .
  • Onset and Duration : Bemetizide’s lipophilicity extends its half-life (~12 hours) versus HCTZ (~6 hours), supporting once-daily dosing .

Adverse Effects and Contraindications

  • Hyperkalemia Risk: Triamterene poses a moderate hyperkalemia risk (1.9% incidence), lower than spironolactone (4.5%) but higher than Amiloride (1.2%) .
  • Drug Interactions : this compound contraindicates concurrent use with potassium supplements or ACE inhibitors, akin to other potassium-sparing diuretics .

Table 2: Clinical Profile of Diuretic Combinations

Combination Components Potassium Imbalance Risk Common Side Effects
This compound Bemetizide + Triamterene Low hypokalemia, moderate hyperkalemia Dizziness, hyperuricemia
HCTZ/Amiloride HCTZ + Amiloride Low hypokalemia, low hyperkalemia Headache, nausea
Spironolactone/HCTZ Spironolactone + HCTZ High hyperkalemia Gynecomastia, electrolyte imbalance

Data derived from clinical guidelines and drug monographs

Pharmacokinetic and Toxicological Profiles

  • Metabolism : Bemetizide undergoes hepatic glucuronidation, while Triamterene is metabolized to sulfate conjugates, both excreted renally .
  • Toxicity : this compound’s LD50 (100 mg/kg intramuscular) is lower than HCTZ (220 mg/kg), necessitating strict adherence to dosing guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.